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Compound of Interest

Compound Name: SB 202190

Cat. No.: B1681491

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB 202190 is a potent, selective, and cell-permeable pyridinyl imidazole compound that
functions as a competitive inhibitor of p38 mitogen-activated protein kinase (MAPK) isoforms a
and . By binding to the ATP pocket of the active kinase, SB 202190 effectively blocks the
downstream signaling cascade, making it an invaluable tool for elucidating the physiological
and pathological roles of the p38 MAPK pathway. This document provides a comprehensive
technical overview of SB 202190, including its chemical properties, mechanism of action,
biological effects, and detailed experimental protocols. The information is intended to support
researchers in the fields of signal transduction, inflammation, oncology, and neurobiology in the
effective application of this inhibitor.

Chemical and Physical Properties

SB 202190, with the chemical name 4-[4-(4-Fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-2-
yllphenol, is a synthetic organic compound. Its key properties are summarized in the table
below.
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Property Value

CAS Number 152121-30-7

Molecular Formula C20H14FN3O

Molecular Weight 331.34 g/mol

Appearance Faintly yellow to beige powder
Purity >98% (HPLC)

Soluble in DMSO (e.g., to 100 mM or 30
Solubility mg/mL); sparingly soluble in ethanol; insoluble
in water.[1][2]

Store lyophilized powder at -20°C for up to 24

months. In solution (DMSO), store at -20°C for
Storage up to 3 months to prevent loss of potency.

Protect from light. Aliquot to avoid multiple

freeze-thaw cycles.[1]

Mechanism of Action and Selectivity

SB 202190 is a highly selective inhibitor of the p38 MAPK pathway, specifically targeting the
p38a (MAPK14) and p38[ (MAPK11) isoforms.[3][4] It functions as an ATP-competitive
inhibitor, binding directly to the ATP-binding pocket of the active kinase.[1][4] This mode of
action prevents the phosphorylation of downstream substrates, thereby inhibiting the
propagation of the signaling cascade.

Quantitative Inhibition Data
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Parameter Target Value Assay Conditions

Cell-free kinase assay

using myelin basic

ICso p38a/SAPK2a 50 nM _
protein as a substrate.
[3](5]
Cell-free kinase assay
using myelin basic
ICso p38[B/SAPK2b 100 nM

protein as a substrate.

[3][5]

] Measured in the ATP
Recombinant human

K¢ 38 38 nM pocket of the active
P kinase.[6]

SB 202190 exhibits high selectivity for p38a and p38[ over other kinases, including other MAP
kinases like INK and ERK, especially at concentrations up to 10 uM.[2]

Biological Effects

The inhibition of the p38 MAPK pathway by SB 202190 leads to a variety of biological effects,
which are highly context-dependent.

 Inflammation: SB 202190 has been shown to reduce the expression of pro-inflammatory
cytokines. For instance, it blocks lipopolysaccharide (LPS)-induced gene expression in
monocytes.[1]

o Apoptosis: The role of SB 202190 in apoptosis is complex. It can induce apoptosis in some
cell lines, such as Jurkat and HelLa cells, through the activation of CPP32-like caspases.[5]
This effect can be potentiated by other apoptotic stimuli like Fas ligation or UV irradiation.[7]
Conversely, it can inhibit apoptosis in other contexts, such as in endothelial cells.

e Autophagy: SB 202190 is a known inducer of autophagy.[2] In human umbilical vein
endothelial cells (HUVECS), it triggers autophagy, which in turn leads to the induction of the
cytoprotective enzyme heme oxygenase-1 (HO-1), ultimately protecting the cells from
apoptosis.[8]
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» Cell Proliferation and Differentiation: The compound can influence cell proliferation and
differentiation in various stem and progenitor cell populations. For example, it has been
shown to induce cardiomyocyte differentiation from human embryonic stem cells.[4]
However, it can also enhance the growth of certain leukemia cell lines.

e Cancer Research: In oncology, SB 202190 is utilized to investigate the role of p38 MAPK in
tumor growth, metastasis, and drug resistance. For example, it has been shown to inhibit the
migration of MDA-MB-231 human breast cancer cells.[9]

e Neurobiology: SB 202190 has been used in models of neuroinflammation and
neurodegenerative diseases. In a rat model of vascular dementia, it was found to reduce
hippocampal apoptosis and improve spatial learning and memory.[10]

Signaling Pathways Modulated by SB 202190

The primary target of SB 202190 is the p38 MAPK. The inhibition of p38a/[ affects a multitude
of downstream signaling events.

Core p38 MAPK Inhibition Pathway
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Core p38 MAPK signaling pathway and the inhibitory action of SB 202190.

Crosstalk with Other MAPK Pathways

Interestingly, the inhibition of p38 by SB 202190 can lead to the activation of other signaling
pathways, a phenomenon important to consider in experimental design.
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Crosstalk of SB 202190 with ERK and JNK pathways in specific cellular contexts.

Experimental Protocols

The following are detailed methodologies for key experiments involving SB 202190, compiled
from various sources.

In Vitro Kinase Assay

This protocol is used to determine the direct inhibitory effect of SB 202190 on p38a and p38[3
kinase activity.

Materials:
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Recombinant p38a and p38[3 enzymes

Myelin Basic Protein (MBP) as a substrate (0.33 mg/mL)
Kinase Assay Buffer: 25 mM Tris-HCI (pH 7.5), 0.1 mM EGTA
ATP solution: 0.1 mM [y-3P]ATP or [y-32P]ATP

Magnesium Acetate solution: 10 mM

SB 202190 stock solution in DMSO

Phosphocellulose paper (e.g., P30 filter mats)

Wash Buffer: 50 mM Phosphoric Acid

Scintillation counter or autoradiography equipment

Procedure:

Prepare serial dilutions of SB 202190 in the Kinase Assay Buffer.

In a microcentrifuge tube or a 96-well plate, combine the recombinant p38 kinase, MBP
substrate, and the diluted SB 202190.

Initiate the reaction by adding the ATP and Magnesium Acetate solution.
Incubate for 10-40 minutes at 30°C or ambient temperature.[5]

Terminate the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose
paper and immediately immersing it in 50 mM phosphoric acid.[5] For robotic assays, 5 pL of
0.5 M phosphoric acid can be added to terminate the reaction.[5]

Wash the phosphocellulose paper four times with 50 mM phosphoric acid to remove
unincorporated radioactive ATP.

Wash once with acetone or methanol and let it dry.
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e Quantify the incorporated radioactivity using a scintillation counter to determine the kinase
activity.

o Calculate the ICso value by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration.

Cell-Based Apoptosis Assay

This protocol describes how to assess the induction of apoptosis by SB 202190 in cell culture.
Materials:

e Cell line of interest (e.g., Jurkat, HeLa)[5]

o Complete cell culture medium

e SB 202190 stock solution in DMSO

» Hoechst 33258 staining solution for visualizing apoptotic nuclei

e Propidium lodide (PI) or Trypan Blue for cell viability

e Flow cytometer

e Fluorescence microscope

Procedure:

e Seed cells in a multi-well plate and allow them to adhere overnight.
e Serum-starve the cells if required by the experimental design.

o Treat the cells with various concentrations of SB 202190 (typically in the range of 1-50 uM)
or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[5]

o For Cell Viability:

o Harvest the cells and stain with Trypan Blue, then count viable and non-viable cells using
a hemocytometer.
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o Alternatively, stain with Pl and analyze by flow cytometry to quantify the percentage of
dead cells.

o For Apoptotic Nuclei Visualization:
o Fix the cells with 4% paraformaldehyde.
o Stain the cells with Hoechst 33258.

o Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed
and fragmented nuclei.[5]

Autophagy Induction and Flux Assay

This protocol is designed to measure the induction of autophagy by SB 202190.

Materials:

Cell line of interest (e.g., HUVEC, HelLa)

» SB 202190 stock solution in DMSO

e Lysosomal inhibitors: Bafilomycin A1 (Baf A1) or Chloroquine (CQ)

e Lysis buffer for protein extraction

e Primary antibody against LC3B

e Secondary antibody (HRP-conjugated)

o Western blot equipment and reagents

Procedure:

e Seed cells and treat with SB 202190 (e.g., 10 uM for 16-24 hours).[11]

o To measure autophagic flux, in a parallel set of wells, co-treat the cells with a lysosomal
inhibitor (e.g., 50 uM CQ for the last 3 hours of SB 202190 treatment).[11] Baf Al can also
be used.

© 2025 BenchChem. All rights reserved. 9/14 Tech Support


https://www.selleckchem.com/products/SB-202190.html
https://www.benchchem.com/product/b1681491?utm_src=pdf-body
https://www.benchchem.com/product/b1681491?utm_src=pdf-body
https://www.benchchem.com/product/b1681491?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7264467/
https://www.benchchem.com/product/b1681491?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7264467/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681491?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Harvest the cells and lyse them to extract total protein.

o Perform SDS-PAGE to separate the proteins and transfer them to a nitrocellulose or PVDF
membrane.

» Probe the membrane with a primary antibody against LC3B. This antibody will detect both
LC3-1 (cytosolic form) and LC3-1I (lipidated, autophagosome-associated form).

¢ Incubate with an appropriate HRP-conjugated secondary antibody.
» Detect the protein bands using a chemiluminescence substrate.

e Analysis: An increase in the amount of LC3-1l (the lower band) indicates the formation of
autophagosomes. A further accumulation of LC3-II in the presence of a lysosomal inhibitor
compared to SB 202190 alone indicates a functional autophagic flux.

In Vivo Study Protocol (General Workflow)

This provides a general workflow for in vivo experiments using SB 202190 in a mouse model.
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General workflow for an in vivo experiment using SB 202190.

Example In Vivo Dosing:

* Acute Endotoxemia Model (Mice): 2 mg/kg injected intraperitoneally 30 minutes before LPS
challenge.[12]

o Antitumor Activity Model (Mice): 5 mg/kg injected intraperitoneally once a day.[12]
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Applications in Drug Development and Research

SB 202190 is a cornerstone tool for:
o Target Validation: Confirming the role of p38 MAPK in various disease models.

» Pathway Analysis: Dissecting the complex signaling networks involving p38 MAPK and its
crosstalk with other pathways.

o Compound Screening: Serving as a reference compound in screens for novel p38 MAPK
inhibitors.

o Stem Cell Biology: Investigating the role of p38 MAPK in stem cell self-renewal and
differentiation.[4]

» Preclinical Studies: Evaluating the therapeutic potential of p38 MAPK inhibition in models of
cancer, inflammation, and neurodegenerative disorders.

Conclusion

SB 202190 remains a critical research tool for scientists and drug development professionals.
Its high selectivity and cell permeability allow for precise interrogation of the p38a/3 MAPK
signaling pathways. A thorough understanding of its mechanism of action, biological effects,
and appropriate experimental application, as detailed in this guide, is essential for generating
robust and reproducible data. The continued use of SB 202190 will undoubtedly contribute to
further advancements in our understanding of cellular signaling in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to SB 202190 (CAS
Number: 152121-30-7)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1681491#sb-202190-cas-number-152121-30-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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